molecular formula C17H24BrNO2 B063318 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide CAS No. 171429-43-9

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Cat. No. B063318
M. Wt: 354.3 g/mol
InChI Key: YUUDHAOMIPLRQU-UHFFFAOYSA-N
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Description

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound that features in studies for its molecular and crystal structure analysis. It is relevant in the field of organic chemistry for its unique structure and properties.

Synthesis Analysis

The synthesis of related brominated indole derivatives often involves copper(I)-mediated radical cyclization reactions, as demonstrated in the synthesis of 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates from α,α-dibromo β-iminoesters. This method provides a practical approach for generating various indole derivatives, indicative of potential pathways for synthesizing compounds like 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide (Zhenfa Li et al., 2021).

Molecular Structure Analysis

The molecular structure of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has been elucidated, revealing the orientation of the pentyl group chain and the indole and carboxy groups' mean planes. The structure is stabilized by hydrogen bonds and π–π stacking interactions, highlighting its intricate molecular architecture (A. Winstead et al., 2009).

Chemical Reactions and Properties

Indole derivatives like 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide participate in various chemical reactions, including electrophilic substitutions and coupling reactions facilitated by palladium catalysis. These reactions are crucial for functionalizing indole rings and tailoring the compound's properties (B. Gabriele et al., 2008).

Physical Properties Analysis

The physical properties of indole derivatives, including 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, are influenced by their molecular structure. These properties can be analyzed through various spectroscopic and crystallographic techniques, offering insights into their stability, solubility, and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide are characterized by its reactivity towards nucleophiles and electrophiles, influenced by the indole ring's electron-rich nature. Studies on similar compounds provide a foundation for understanding its behavior in chemical syntheses and interactions (Jang-Hwan Hong, 2013).

Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids are a prominent area of research due to their diverse applications in organic synthesis. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, reflecting the chemical's importance in organic chemistry and pharmaceutical research. This classification aids in understanding various strategies for indole construction, potentially including derivatives like "1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" (Taber & Tirunahari, 2011).

Bromine in Environmental Chemistry

The cycling of inorganic bromine in the marine boundary layer is a subject of environmental chemistry, where bromide, a component of sea water, plays a significant role in atmospheric chemistry. Research by Sander et al. (2003) discusses the transformation of bromide to reactive inorganic gases, which could be relevant for understanding the environmental impact and reactions of bromide-containing compounds like "1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" in natural settings (Sander et al., 2003).

Ionic Liquids and Polysaccharide Interactions

Ionic liquids, including derivatives of imidazolium bromide, offer a unique medium for chemical reactions and have been explored for their interactions with polysaccharides like cellulose. The study by Heinze et al. (2008) highlights the potential of ionic liquids for the modification of cellulose, suggesting applications in materials science and engineering for compounds structurally related to "1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" (Heinze et al., 2008).

properties

IUPAC Name

6-(2,3,3-trimethylindol-1-ium-1-yl)hexanoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUDHAOMIPLRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573478
Record name 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

CAS RN

171429-43-9
Record name 3H-Indolium, 1-(5-carboxypentyl)-2,3,3-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171429-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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